molecular formula C9H12N2O4S B143797 2'-Deoxy-4'-thiouridine CAS No. 134111-32-3

2'-Deoxy-4'-thiouridine

Cat. No. B143797
CAS RN: 134111-32-3
M. Wt: 244.27 g/mol
InChI Key: DDRFKXKKBYNNSO-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-4'-thiouridine (d4T) is a nucleoside analog that has been widely used in scientific research for its unique properties. It is a modified version of thymidine, one of the four nucleotides that make up DNA. The sulfur atom in d4T replaces the oxygen atom in thymidine, which alters its biochemical and physiological effects.

Mechanism of Action

D4T works by inhibiting the activity of the enzyme thymidylate synthase, which is responsible for the synthesis of thymidine. By inhibiting this enzyme, 2'-Deoxy-4'-thiouridine prevents the production of thymidine and disrupts DNA synthesis. This results in the inhibition of cell growth and division, making it a useful tool in cancer research.
Biochemical and Physiological Effects:
2'-Deoxy-4'-thiouridine has several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. It also has immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. Additionally, 2'-Deoxy-4'-thiouridine has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2'-Deoxy-4'-thiouridine in lab experiments is its ability to inhibit cell growth and division, making it a useful tool in cancer research. Additionally, 2'-Deoxy-4'-thiouridine has immunomodulatory effects, which may be useful in the study of autoimmune diseases. However, 2'-Deoxy-4'-thiouridine has several limitations, including its toxicity and potential side effects. It should only be used under strict laboratory conditions and with proper safety precautions.

Future Directions

For the use of 2'-Deoxy-4'-thiouridine include the development of new nucleoside analogs and the investigation of its immunomodulatory effects.

Synthesis Methods

The synthesis of 2'-Deoxy-4'-thiouridine involves several steps, starting with the protection of thymidine's hydroxyl groups. The protected thymidine is then treated with sulfur to replace the oxygen atom with a sulfur atom. The protecting groups are then removed, resulting in the final product, 2'-Deoxy-4'-thiouridine. The synthesis of 2'-Deoxy-4'-thiouridine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

D4T has been used in various scientific research applications, including the study of DNA replication, transcription, and translation. It has been used as a tool to investigate the role of thymidine in DNA synthesis and to understand the biochemical and physiological effects of nucleoside analogs. 2'-Deoxy-4'-thiouridine has also been used in the development of antiviral drugs, such as stavudine, which is used to treat HIV.

properties

CAS RN

134111-32-3

Product Name

2'-Deoxy-4'-thiouridine

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1

InChI Key

DDRFKXKKBYNNSO-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](S[C@H]1N2C=CC(=O)NC2=O)CO)O

SMILES

C1C(C(SC1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

C1C(C(SC1N2C=CC(=O)NC2=O)CO)O

synonyms

1'-deoxy-4'-thiouridine
2'-deoxy-4'-thiouridine
2'-deoxy-5,6-dihydro-4-thiouridine
2-DTUD

Origin of Product

United States

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